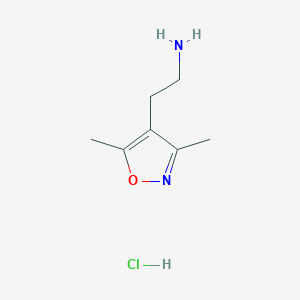![molecular formula C19H15NO4S B2838992 Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate CAS No. 900018-84-0](/img/structure/B2838992.png)
Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H15NO4S . It is also known as “methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-(benzoylamino)phenoxy]-, methyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 353.39 . The structure contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a phenoxy group and a benzoylamino group attached to the thiophene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing novel compounds with specific structural features, including thiophene-benzothiazole derivatives, to explore their chemical and physical properties. For instance, Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, analyzing their molecular structures, intramolecular hydrogen bonding, and solvent effects on UV–Vis absorption through DFT studies. This research provides insight into the synthesis processes and characterization of similar compounds (Ermiş & Durmuş, 2020).
Applications in Heterocyclic Chemistry
Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate serves as a precursor for the synthesis of various heterocyclic systems, which are crucial in the development of pharmaceuticals and organic materials. Pizzioli et al. (1998) demonstrated the versatility of similar compounds in synthesizing polysubstituted heterocyclic systems, such as pyrroles and pyrazoles, indicating the potential of this compound in generating complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Material Science and Polymer Chemistry
The compound and its derivatives are explored for their applications in material science, particularly in the synthesis of polymers and organic electronics. Park et al. (2017) synthesized a wide-bandgap polymer utilizing a methyl thiophene carboxylate derivative, highlighting its use in non-fullerene polymer solar cells, showcasing the compound's relevance in the development of eco-friendly, high-performance solar energy materials (Park et al., 2017).
Biological Studies and Antioxidant Activity
This compound derivatives have been investigated for their biological activities, including their role as enzyme inhibitors and their antioxidant properties. Studies like those by Zhang et al. (2018) explore the interaction of phenolic acids and derivatives with human serum albumin, shedding light on structure-affinity relationships and effects on antioxidant activity. This indicates the potential biomedical applications of such compounds, including their interaction with proteins and implications for drug design and therapeutic uses (Zhang et al., 2018).
Zukünftige Richtungen
The future directions for research on “Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activity. Thiophene derivatives are of interest in medicinal chemistry due to their diverse biological effects .
Eigenschaften
IUPAC Name |
methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20-18(21)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVESDTMIMJQQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)




![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838928.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)
